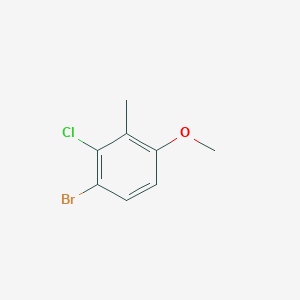
4-Bromo-3-chloro-2-methylanisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-chloro-2-methylanisole is a chemical compound with the CAS Number: 1155264-58-6 . It has a molecular weight of 235.51 .
Synthesis Analysis
The synthesis of similar compounds, such as 4-Bromo-2-methylanisole, involves the bromination of o-methylanisole (2-methylanisole) . It can also be prepared via reaction between 1-butyl-3-methylimidazolium tribromide [(Bmim)Br 3] and an activated aromatic compound .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 2-8°C .Applications De Recherche Scientifique
Synthesis of Heat and Pressure-Sensitive Dyes
4-Bromo-3-methylanisole is utilized in the synthesis of black fluorane dye (ODB-2), a crucial component in the production of thermal papers. A study by Xie et al. (2020) highlighted a continuous, homogeneous bromination technology in a modular microreaction system, offering a superior approach to the industrial batch process with a high selectivity and conversion rate, and minimal byproduct formation (Xie et al., 2020).
Organic Photovoltaic Devices
In the field of organic electronics, 4-bromoanisole derivatives are used as processing additives to control phase separation and purity in semiconducting polymer blends. This application enhances the aggregation of certain polymers, improving the morphology of photovoltaic devices for better performance (Liu et al., 2012).
Bromination Reactions
The effect of cyclodextrins on the bromination of anisole derivatives has been studied, showing improved yields and selectivity for monobrominated products. This research demonstrates the utility of cyclodextrins in modifying reaction outcomes, potentially useful in synthetic chemistry (Dumanski et al., 2003).
Large-Scale Oxidative Bromination
A study by Jin et al. (2020) described an efficient, large-scale oxidative bromination process using a continuous-flow microwave system. This methodology facilitates the subsequent synthesis of fine chemical intermediates, demonstrating the scalability and efficiency of bromination techniques for industrial applications (Jin et al., 2020).
Catalytic Upgrading of Bio-Oil
Research on the catalytic upgrading of 4-methylanisole, as a model compound for lignin-derived bio-oil, using Pt/γ-Al2O3 catalysts, highlights the potential for converting renewable resources into valuable fuels and chemicals. This study illustrates the application of catalysis in bio-oil upgrading, addressing challenges in renewable energy and material synthesis (Saidi et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-2-chloro-4-methoxy-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-5-7(11-2)4-3-6(9)8(5)10/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGGSWHETRQVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B6323968.png)

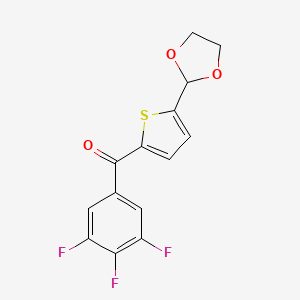


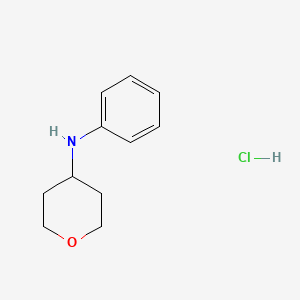
![6-Methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B6324004.png)


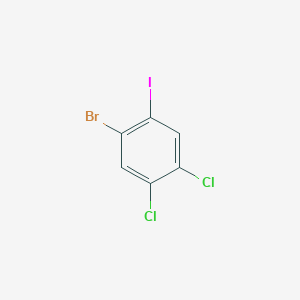


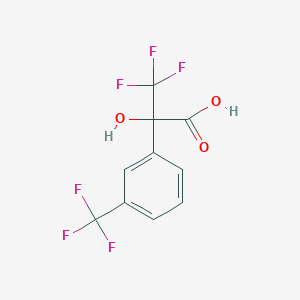
![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6324048.png)